molecular formula C27H28N2O2 B12150891 2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12150891
M. Wt: 412.5 g/mol
InChI Key: QKQNMXXECUEYFO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a propan-2-ylphenyl group attached to a dihydropyrazolobenzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolobenzoxazine structure, followed by the introduction of the ethoxyphenyl and propan-2-ylphenyl groups. Common reagents used in the synthesis include ethyl bromide, isopropyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethylphenoxy)-N-(4-methoxyphenyl)-acetamide
  • 4-Ethoxycarbonyl-1-(2-(4-methoxyphenyl)-2-oxo-ethyl)-pyridinium bromide

Uniqueness

Compared to similar compounds, 2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique structural features and potential applications. Its combination of ethoxyphenyl and propan-2-ylphenyl groups provides distinct chemical properties that can be leveraged in various scientific and industrial contexts.

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H28N2O2/c1-4-30-22-15-13-20(14-16-22)24-17-25-23-7-5-6-8-26(23)31-27(29(25)28-24)21-11-9-19(10-12-21)18(2)3/h5-16,18,25,27H,4,17H2,1-3H3

InChI Key

QKQNMXXECUEYFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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